molecular formula C18H16N2O B1199970 1-(2,5-Xylylazo)-2-naphthol CAS No. 85-82-5

1-(2,5-Xylylazo)-2-naphthol

Cat. No. B1199970
CAS RN: 85-82-5
M. Wt: 276.3 g/mol
InChI Key: VUSAIZBVVMZCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-(2,5-dimethylphenyl)diazenyl]-2-naphthol is a member of naphthols.

Scientific Research Applications

Supramolecular Chemistry and Metal Complexes

  • 1-Phenylazo-2-naphthol and 1-(2,4-xylylazo)-2-naphthol form complexes with nickel(II) and copper(II) ions, exhibiting significant supramolecular interactions like π-stacking and CH…π hydrogen interactions, important for crystal structure stability (Ferreira et al., 2015).

Liquid Chromatography and Metal Chelation

  • 1-(2-Pyridylazo)-2-naphthol is utilized in liquid chromatography for extraction concentration of metals like palladium, copper, cobalt, and nickel from aqueous solutions (Nikitin et al., 1987).

Tautomerism Studies

  • The tautomeric reaction involving proton transfer in derivatives of 1-(phenylazo)-2-naphthol has been investigated, revealing insights into their structure and behavior in solution and crystalline phases (Olivieri et al., 1989).

Ozonolysis

  • 1-Phenylazo-2-naphthol undergoes ozonolysis, reacting with ozone to yield various compounds. The reaction mechanism involves electrophilic attack of ozone with the hydrazone tautomer of 1-phenylazo-2-naphthol (Matsui et al., 1984).

Uranium Trace Determination

  • 1-(2-Pyridylazo)-2-naphthol reacts with uranium to form a deep red finely divided precipitate, used in determining trace amounts of uranium in solutions (Cheng, 1958).

Azo-Hydrazone Tautomerism in Dyes

  • The azo-hydrazone tautomerism in azo dyes, including derivatives of 1-phenylazo-2-naphthol, has been extensively studied, contributing to a better understanding of dye structures and properties (Kelemen, 1981).

NH···O/N···HO Tautomeric Competition

  • Studies on 1-(Arylazo)-2-naphthols have shown significant insights into NH···O/N···HO tautomeric competition, contributing to the understanding of hydrogen-bond theory (Gilli et al., 2005).

properties

CAS RN

85-82-5

Product Name

1-(2,5-Xylylazo)-2-naphthol

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H16N2O/c1-12-7-8-13(2)16(11-12)19-20-18-15-6-4-3-5-14(15)9-10-17(18)21/h3-11,21H,1-2H3

InChI Key

VUSAIZBVVMZCCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O

Other CAS RN

85-82-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Xylylazo)-2-naphthol
Reactant of Route 2
Reactant of Route 2
1-(2,5-Xylylazo)-2-naphthol
Reactant of Route 3
Reactant of Route 3
1-(2,5-Xylylazo)-2-naphthol
Reactant of Route 4
Reactant of Route 4
1-(2,5-Xylylazo)-2-naphthol
Reactant of Route 5
Reactant of Route 5
1-(2,5-Xylylazo)-2-naphthol
Reactant of Route 6
Reactant of Route 6
1-(2,5-Xylylazo)-2-naphthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.